4-Nitrophenyl N-butylcarbamate

Description

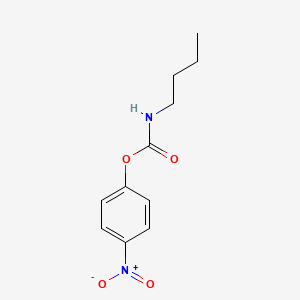

Structure

2D Structure

3D Structure

Properties

CAS No. |

63321-50-6 |

|---|---|

Molecular Formula |

C11H14N2O4 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

(4-nitrophenyl) N-butylcarbamate |

InChI |

InChI=1S/C11H14N2O4/c1-2-3-8-12-11(14)17-10-6-4-9(5-7-10)13(15)16/h4-7H,2-3,8H2,1H3,(H,12,14) |

InChI Key |

LXLRTTHROGSMBS-UHFFFAOYSA-N |

SMILES |

CCCCNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Canonical SMILES |

CCCCNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Synonyms |

4-nitrophenyl N-butylcarbamate 4-NNBM |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 4 Nitrophenyl N Butylcarbamate

Hydrolytic Stability and Cleavage Mechanisms

The stability of 4-Nitrophenyl N-butylcarbamate is highly dependent on the pH of its environment. While relatively stable in neutral or acidic aqueous solutions, its cleavage is significantly accelerated under basic conditions. emerginginvestigators.orgemerginginvestigators.org This base-lability is a cornerstone of its reactivity profile.

The hydrolysis of this compound is markedly accelerated in basic media. emerginginvestigators.orgemerginginvestigators.org Studies have demonstrated that the rate of cleavage increases with rising pH, becoming most effective at pH 12 and above. emerginginvestigators.orgemerginginvestigators.org The mechanism for this base-catalyzed hydrolysis involves a nucleophilic attack on the carbonyl carbon of the carbamate (B1207046). emerginginvestigators.org This process is consistent with the behavior of related 4-nitrophenyl esters, which are designed to be cleaved under mild basic conditions. emerginginvestigators.orgemerginginvestigators.org

The table below illustrates the effect of pH on the hydrolysis rate, as indicated by the final absorbance of the released 4-nitrophenolate (B89219).

| pH Condition | Relative Rate of Hydrolysis |

|---|---|

| Acidic (pH 1, 3) | Stable / Negligible |

| Neutral (pH 7) | Stable / Negligible |

| Mildly Basic (pH 8, 9, 10) | Increasing Rate |

| Strongly Basic (pH 11, 12, 13, 14) | Most Effective / Rapid |

Data derived from studies on 4-nitrophenyl carbamates showing stability in acidic/neutral pH and accelerated hydrolysis in basic pH. emerginginvestigators.orgemerginginvestigators.org

The cleavage of this compound can be conveniently monitored in real-time using UV-visible spectroscopy. emerginginvestigators.orgemerginginvestigators.org The hydrolysis reaction releases the 4-nitrophenol (B140041) leaving group. emerginginvestigators.orgemerginginvestigators.org Under the basic conditions required for cleavage, this product exists as the 4-nitrophenolate ion, which imparts a distinct yellow color to the solution and exhibits a strong absorbance maximum around 400-413 nm. emerginginvestigators.orgemerginginvestigators.orgresearchgate.net By monitoring the increase in absorbance at this wavelength over time, kinetic data for the hydrolysis reaction can be accurately derived. emerginginvestigators.orgemerginginvestigators.org This colorimetric tracking provides a direct and quantitative measure of the deprotection or cleavage event. emerginginvestigators.orgemerginginvestigators.org

Role as an Activated Leaving Group in Nucleophilic Substitutions

The 4-nitrophenyl group is an excellent leaving group, a property that is central to the utility of this compound as a reactive agent. emerginginvestigators.orgacs.org The electron-withdrawing nature of the para-nitro group significantly stabilizes the resulting phenolate (B1203915) anion through resonance, making its departure more favorable. dalalinstitute.com The pKa of 4-nitrophenol is approximately 7.15, indicating that it is a relatively acidic phenol (B47542) and, consequently, its conjugate base is a stable and good leaving group. emerginginvestigators.org

This activation facilitates nucleophilic substitution reactions at the carbamate's carbonyl carbon. nih.gov In enzymatic reactions, for instance, the rate-determining step for inhibition by related aryl carbamates is the expulsion of the phenolate anion. acs.org This characteristic allows the compound to act as an effective carbamoylating agent, transferring the N-butylcarbamoyl group to a nucleophile with the concurrent release of 4-nitrophenol.

Mechanistic Studies of Enzymatic Interactions

This compound has been identified as a potent inhibitor of several serine hydrolases, most notably cholesterol esterase and butyrylcholinesterase. nih.govnih.govnih.gov Its inhibitory action proceeds via a well-defined, active-site-directed mechanism.

The primary mechanism of inhibition by this compound is the carbamylation of a catalytically essential serine residue within the enzyme's active site. nih.govnih.gov The process is analogous to the initial steps of substrate hydrolysis and characterizes the compound as a "pseudo-substrate" inhibitor. acs.orgresearchgate.nettandfonline.com

The mechanism involves several steps:

The inhibitor binds to the enzyme's active site. acs.orgnih.gov

A nucleophilic attack is launched by the active site serine's hydroxyl group on the electrophilic carbonyl carbon of the carbamate. nih.gov

This attack forms a transient tetrahedral intermediate. nih.gov

The intermediate collapses, leading to the expulsion of the 4-nitrophenol leaving group and the formation of a stable, inactive carbamyl-enzyme complex. nih.govnih.gov

This covalent modification of the active site serine renders the enzyme catalytically inactive. nih.gov The inhibition of cholesterol esterase and butyrylcholinesterase by N-butylcarbamates follows this pathway. nih.govnih.gov The activity of the inhibited enzyme can often be slowly restored through hydrolysis of the carbamyl-enzyme bond or more rapidly in the presence of a strong nucleophile like hydroxylamine, which confirms the carbamylation mechanism. nih.gov

The inhibition of enzymes like cholesterol esterase by this compound is a hallmark of active site-directed inhibition. nih.govnih.gov A key characteristic of this process is that it exhibits saturation kinetics. acs.orgnih.govnih.gov This means that as the concentration of the inhibitor increases, the rate of inhibition does not increase indefinitely but instead approaches a maximum value. nih.govnih.gov

This observation is consistent with a mechanism that involves the initial formation of a reversible, non-covalent enzyme-inhibitor complex (E-I), similar to a Michaelis-Menten complex, before the subsequent irreversible carbamylation step. acs.orgnih.gov

This two-step mechanism is analyzed to determine key kinetic constants:

K_i (or K_D): The dissociation constant for the initial reversible binding of the inhibitor to the enzyme. researchgate.netnih.gov

k_2 (or k_c): The first-order rate constant for the carbamylation of the enzyme within the complex. researchgate.netnih.gov

These parameters quantify the inhibitor's potency, reflecting both its affinity for the active site and its reactivity once bound. nih.gov The ability to protect the enzyme from inhibition by using a competitive inhibitor further substantiates that this compound acts specifically at the active site. nih.govnih.gov

Theoretical and Computational Analyses

Theoretical and computational chemistry offer powerful tools to investigate the intrinsic properties of molecules like this compound, providing insights into its electronic structure, reactivity, and conformational dynamics. These methods complement experimental findings and help in rationalizing observed chemical behavior.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have been employed to understand the electronic properties of molecules structurally related to this compound. For instance, in a comparative study of 4-nitrophenyl carbonates and carbamates, DFT was used to optimize the geometries of the molecules and predict their energies. emerginginvestigators.org Such calculations are foundational for understanding the molecule's stability and reactivity.

The electronic structure of systems containing the nitrophenyl group has been explored using DFT to understand phenomena at interfaces and in doped materials. researchgate.netcas.cn For example, DFT calculations on nitrophenyl oligomers physisorbed on a WSe2 substrate revealed the formation of a type-II heterojunction, where the valence band maximum retained the character of the substrate, and the mid-gap states were localized at the oligomer. researchgate.net While not directly on this compound, these studies highlight the utility of DFT in elucidating the electronic behavior of the nitrophenyl moiety, which is a critical component of the title compound. The electron-withdrawing nature of the nitrophenyl group significantly influences the electronic environment of the entire molecule.

The distribution of electron density within a molecule is key to understanding its reactivity. Mulliken population analysis is a method for assigning partial atomic charges to atoms in a molecule, providing a quantitative measure of the local electronic environment. stackexchange.com

In a computational analysis comparing 4-nitrophenyl benzylcarbonate and 4-nitrophenyl benzylcarbamate, Mulliken charges were calculated for the geometry-optimized structures. emerginginvestigators.org The study found that the carbonyl carbon in the carbonate had a more positive Mulliken charge (0.516) compared to the carbamate (0.406). emerginginvestigators.org This difference was attributed to the greater electron-withdrawing ability of the adjacent oxygen atom in the carbonate versus the nitrogen atom in the carbamate. emerginginvestigators.org A more positive charge on the carbonyl carbon suggests a greater susceptibility to nucleophilic attack, which was consistent with the experimental observation that the carbonate hydrolyzed more rapidly than the carbamate under basic conditions. emerginginvestigators.org

Table 1: Calculated Mulliken Charges for Related Carbonyl Compounds

| Compound | Atom | Mulliken Charge (a.u.) |

| 4-Nitrophenyl benzylcarbonate | Carbonyl Carbon | 0.516 |

| 4-Nitrophenyl benzylcarbamate | Carbonyl Carbon | 0.406 |

| Data sourced from a comparative study using Density Functional Theory. emerginginvestigators.org |

The carbamate group (-O-C(=O)-N-) can exist in different conformations due to hindered rotation around the C-N bond, which exhibits partial double bond character. This rotation gives rise to syn and anti rotamers. The energy barrier to this rotation is a critical parameter that influences the molecule's dynamic behavior and its interactions with other molecules.

The rotational barrier for the C(carbonyl)-N bond in N-alkylcarbamates is typically around 16 kcal/mol. nd.eduacs.org However, this barrier can be significantly influenced by the nature of the substituent on the nitrogen atom. For instance, in N-phenylcarbamates, the barrier is lowered to approximately 12.5 kcal/mol. nd.eduacs.org This reduction is attributed to the electron-withdrawing nature of the phenyl ring, which decreases the double bond character of the C-N bond. acs.org

Computational studies on related systems, such as N-(2-pyrimidyl)carbamates, have shown that strong electron-withdrawing groups can lower the rotational barrier to less than 9 kcal/mol. nd.edu This effect is a result of increased single bond character in the C(carbonyl)-N bond. acs.org In the case of this compound, the electron-withdrawing 4-nitrophenyl group attached to the ester oxygen would also be expected to influence the electronic properties of the carbamate linkage, although the primary determinant of the C-N rotational barrier is the substituent on the nitrogen.

Conformational analysis of more complex carbamates using quantum chemical methods has identified stable trans and cis rotamers, with calculated energy barriers between them. For example, in a tri-carbamate inhibitor, the energy barrier between the (trans, trans, trans) and (cis, trans, trans) rotamers was calculated to be 41 kJ/mol (approximately 9.8 kcal/mol), indicating that these forms are readily interconvertible at room temperature. nih.gov For this compound, the butyl group on the nitrogen would lead to distinct syn and anti conformations with a characteristic rotational energy barrier.

Table 2: Rotational Energy Barriers for Carbamate C-N Bonds

| Compound Type | Rotational Barrier (kcal/mol) |

| N-alkylcarbamate | ~16 |

| N-phenylcarbamate | 12.5 |

| N-(2-pyrimidyl)carbamate | < 9 |

| Data compiled from studies on hindered rotation in carbamates. nd.eduacs.org |

Applications of 4 Nitrophenyl N Butylcarbamate in Organic Synthesis

Protecting Group Strategies in Multi-Step Synthesis

In the intricate sequences of multi-step synthesis, the temporary masking of reactive functional groups is crucial to prevent unwanted side reactions. Carbamates are a widely used class of protecting groups for amines. google.com 4-Nitrophenyl N-butylcarbamate provides the N-butylcarbamoyl group for the protection of primary and secondary amines.

Orthogonal Protection of Amine and Alcohol Functionalities

Orthogonal protection is a powerful strategy in the synthesis of polyfunctional molecules, as it allows for the selective removal of one protecting group in the presence of others. emerginginvestigators.orgemerginginvestigators.org The N-butylcarbamoyl group, installed via this compound, serves as a base-labile protecting group. emerginginvestigators.orgemerginginvestigators.org This characteristic places it in direct orthogonality to widely used acid-labile protecting groups such as the tert-butyloxycarbonyl (Boc) group, which is often used to protect amines or alcohols. emerginginvestigators.org

For instance, a molecule containing both an amine and an alcohol can be selectively protected. The amine can be protected as an N-butylcarbamate, and the alcohol can be protected with an acid-sensitive group. The N-butylcarbamate group is stable under the acidic conditions required to remove the Boc group. emerginginvestigators.orgemerginginvestigators.org Conversely, the Boc group remains intact under the mild basic conditions used to cleave the N-butylcarbamate. emerginginvestigators.orgemerginginvestigators.org This differential stability is fundamental to achieving selective deprotection and modification of specific sites within a complex molecule.

Table 1: Orthogonality of Carbamate (B1207046) Protecting Groups

| Protecting Group Precursor | Protecting Group | Typical Protection Conditions | Typical Deprotection Conditions | Orthogonal To |

| This compound | N-butylcarbamoyl | Amine, Base (e.g., Triethylamine) | Mild Base (e.g., pH > 12) emerginginvestigators.orgemerginginvestigators.org | Acid-labile groups (e.g., Boc, Trityl) |

| Di-tert-butyl dicarbonate | tert-butyloxycarbonyl (Boc) | Amine, Base (e.g., DMAP, NaOH) | Strong Acid (e.g., TFA, HCl) | Base-labile groups |

| Benzyl chloroformate | Benzyloxycarbonyl (Cbz) | Amine, Base | Catalytic Hydrogenation (H₂, Pd/C) | Acid- and base-labile groups |

Selective Deprotection Methodologies

The removal of the N-butylcarbamoyl protecting group is achieved under specific and mild basic conditions. emerginginvestigators.orgemerginginvestigators.org The process involves the hydrolysis of the carbamate linkage.

Key findings from research on the deprotection of 4-nitrophenyl carbamates reveal:

Base-Labile Nature : The protecting group is stable in neutral and acidic aqueous solutions but is readily cleaved under mild basic conditions. emerginginvestigators.orgemerginginvestigators.org

pH Dependence : The rate of hydrolysis is significantly accelerated in basic environments, with optimal efficiency observed at a pH of 12 and above. emerginginvestigators.orgemerginginvestigators.org

Spectroscopic Monitoring : The deprotection reaction releases 4-nitrophenol (B140041). emerginginvestigators.orgemerginginvestigators.org Under basic conditions, this is converted to the 4-nitrophenolate (B89219) ion, which has a distinct yellow color and a strong absorbance at around 413 nm, allowing the progress of the deprotection to be easily monitored using UV-visible spectroscopy. emerginginvestigators.orgemerginginvestigators.org

Mild Conditions : The excellent leaving group ability of the 4-nitrophenoxide ion facilitates the deprotection under relatively mild conditions, preserving other sensitive functionalities within the molecule. emerginginvestigators.org

Intermediate in the Synthesis of Complex Organic Molecules

Beyond its role in protection strategies, this compound functions as a valuable intermediate, providing an activated N-butylcarbamoyl moiety for the construction of various organic structures.

Synthesis of Substituted Urea Derivatives

4-Nitrophenyl carbamates are important precursors for the synthesis of substituted ureas. The reaction of this compound with a primary or secondary amine leads to the formation of an N,N'-disubstituted urea. This transformation occurs via a nucleophilic acyl substitution mechanism, where the attacking amine displaces the 4-nitrophenoxide leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base and proceeds in high yield.

This method is versatile and tolerates a wide range of amine structures, from simple aliphatic and aromatic amines to more complex, sterically hindered amines.

Table 2: Synthesis of N-Butyl Urea Derivatives

| Amine Reactant | Product |

| Aniline | 1-butyl-3-phenylurea |

| Benzylamine | 1-benzyl-3-butylurea |

| Piperidine (B6355638) | 1-butyl-3-(piperidin-1-yl)urea |

| Diethylamine | 1-butyl-3,3-diethylurea |

Generation of Reactive Isocyanates

Carbamates can serve as precursors to highly reactive isocyanates through thermal decomposition (thermolysis). This process involves the elimination of the alcohol or phenol (B47542) component of the carbamate. This compound, upon heating, can decompose to generate n-butyl isocyanate and 4-nitrophenol.

The presence of the electron-withdrawing nitro group makes the 4-nitrophenoxide a particularly good leaving group, which can facilitate this decomposition at temperatures lower than those required for carbamates derived from less acidic phenols or alcohols. The generated n-butyl isocyanate is a valuable synthetic intermediate that can be trapped in situ by various nucleophiles to produce ureas, carbamates, and other derivatives.

Construction of Peptidomimetics and Oligocarbamates

The activated nature of this compound makes it a suitable building block for the synthesis of peptidomimetics and oligocarbamates. Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved stability or oral bioavailability. Oligocarbamates are polymers where the monomer units are linked by carbamate bonds instead of amide bonds.

In the construction of an oligocarbamate chain, a bifunctional monomer is typically required. One could envision a synthetic strategy where a monomer possesses both a free amine group and an activated carbamate, such as a 4-nitrophenyl carbamate. The amine end of one monomer can react with the activated carbamate end of another, leading to the formation of a carbamate linkage and the step-wise growth of the oligomer chain. acs.org The use of 4-nitrophenyl activated monomers has been shown to result in high coupling efficiencies, which is essential for the synthesis of well-defined, long-chain oligomers. acs.org This methodology provides access to novel polymer backbones with potential applications in materials science and medicinal chemistry.

Structural Characterization Methodologies for 4 Nitrophenyl N Butylcarbamate and Analogues

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable tools for characterizing the structural features of organic compounds. By interacting with electromagnetic radiation, molecules like 4-Nitrophenyl N-butylcarbamate provide detailed information about their functional groups, connectivity, and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy probes the chemical environment of hydrogen atoms (protons). For carbamate (B1207046) analogues, the chemical shifts (δ) of protons are influenced by neighboring functional groups. For instance, in tert-butyl (4-bromophenyl)carbamate, the aromatic protons appear as doublets at δ 7.39 and 7.25 ppm, while the nine equivalent protons of the tert-butyl group produce a singlet at δ 1.51 ppm. rsc.org Similarly, for tert-butyl butylcarbamate, the protons of the butyl chain exhibit distinct signals, including a triplet at δ 0.91 ppm for the terminal methyl group. rsc.org In the case of 4-nitrobenzyl carbamate, the benzylic protons are observed as a singlet at δ 4.834 ppm, and the aromatic protons appear as doublets at δ 7.520-7.541 and 8.191-8.213 ppm. rsc.org

¹³C NMR Spectroscopy provides information about the carbon skeleton. In tert-butyl (4-nitrophenyl)carbamate, the carbonyl carbon of the carbamate group resonates at δ 152.70 ppm, while the carbons of the tert-butyl group and the aromatic ring appear at distinct chemical shifts. rsc.org For tert-butyl butylcarbamate, the carbonyl carbon is observed at δ 156.00 ppm, and the carbons of the butyl group and the tert-butyl group have characteristic signals. rsc.org

A representative table of ¹H and ¹³C NMR data for related carbamate structures is provided below:

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| tert-Butyl phenylcarbamate | 7.36-7.26 (m, 4H), 7.05-7.03 (m, 1H), 6.46 (bs, 1H), 1.52 (s, 9H) rsc.org | 152.73, 138.30, 123.97, 123.01, 118.49, 80.49, 28.33 rsc.org |

| tert-Butyl (4-bromophenyl)carbamate | 7.39 (d, J = 8Hz, 2H), 7.25 (d, J = 8Hz, 2H), 6.47 (bs, 1H), 1.51 (s, 9H) rsc.org | 152.50, 137.46, 131.89, 120.02, 115.43, 80.92, 28.31 rsc.org |

| tert-Butyl (4-nitrophenyl)carbamate | 8.19-8.16 (d, J=8Hz, 2H), 7.54-7.51 (d, J=8Hz, 2H), 6.89 (bs, 1H), 1.47 (s, 9H) rsc.org | 152.70, 137.60, 126.30, 125.3, 113.00, 51.50, 29.10 rsc.org |

| tert-Butyl butylcarbamate | 4.49 (bs, 1H), 3.10 (t, J=8Hz, 2H), 1.48 (s, 9H), 1.48-1.35 (m, 2H), 1.34-1.28 (m, 2H), 0.91 (t, J=8Hz, 3H) rsc.org | 156.00, 79.00, 40.40, 32.20, 28.40, 19.90, 13.70 rsc.org |

| 4-Nitrobenzyl carbamate | 4.834 (s, 2H), 6.673 (brs, -NH2), 7.520-7.541 (d, J=8.4 Hz, 2H), 8.191-8.213 (d, J=8.8 Hz, 2H) rsc.org | Not explicitly provided. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound and its analogues, characteristic IR absorption bands are expected for the N-H, C=O, and NO₂ groups.

For example, in 4-nitrobenzyl carbamate, the N-H stretching vibration appears around 3526 cm⁻¹, the C=O stretching of the carbamate is at 1604 cm⁻¹, and the N-H bending is at 1513 cm⁻¹. rsc.org The presence of the nitro group is confirmed by a strong absorption band corresponding to its symmetric stretching mode, typically observed around 1326 cm⁻¹. researchgate.net In 4-methoxyphenyl (B3050149) carbamate, the N-H stretching appears as a broad band between 3390-3339 cm⁻¹, and the C=O stretching is at 1700 cm⁻¹. rsc.org

The table below summarizes key IR absorption bands for related carbamate structures:

| Compound Name | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | NO₂ Symmetric Stretch (cm⁻¹) |

| 4-Nitrobenzyl carbamate | 3526 rsc.org | 1604 rsc.org | ~1339 (C-N stretch) rsc.org |

| 4-Methoxyphenyl carbamate | 3390-3339 rsc.org | 1700 rsc.org | Not Applicable |

| Bis(4-nitrophenyl) disulfide | Not Applicable | Not Applicable | ~1326 researchgate.net |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight. Fragmentation would likely involve cleavage of the carbamate linkage.

In the mass spectrum of tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate, the molecular ion [M]⁺ is observed at m/z 353. mdpi.com Key fragments are seen at m/z 252, 137 (corresponding to [OCN-Ph-F]⁺), and 111 (corresponding to [H₂N-Ph-F]⁺). mdpi.com

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is particularly useful for monitoring reaction kinetics, especially when a colored product is formed. The hydrolysis of 4-nitrophenyl carbamates can be monitored spectroscopically because the product, 4-nitrophenol (B140041), exists as the yellow-colored 4-nitrophenolate (B89219) ion under basic conditions, which has a strong absorbance around 400-413 nm. emerginginvestigators.orgresearchgate.net

The rate of hydrolysis of 4-nitrophenyl carbamates and carbonates can be compared by plotting the absorbance at this wavelength over time. emerginginvestigators.org This method allows for the quantification of deprotection and the study of how factors like pH affect the reaction rate. emerginginvestigators.org For example, the hydrolysis of 4-nitrophenyl boronic acid pinacol (B44631) ester to 4-nitrophenol can be followed by monitoring the increase in absorbance at 406 nm. researchgate.net

Crystallographic Analysis

While the specific crystal structure of this compound is not detailed in the provided context, X-ray diffraction studies of related carbamate structures offer valuable insights into their solid-state conformations.

For instance, the crystal structure of ethyl carbamate has been determined, providing a comparison for the C-O and C-N bond lengths within the carbamate group. iucr.org Studies on o- and p-nitrophenylcarbamates have shown that while both exhibit a single carbonyl stretching band in solution, splitting of this band occurs in the crystalline state for the ortho derivatives, which is consistent with the presence of more than one molecule in the asymmetric unit as revealed by X-ray diffraction. znaturforsch.com

The crystal structure of tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate shows that the molecule crystallizes in the monoclinic Pn space group. mdpi.com The analysis of 4-diphenylcarbamyl-N-methylpiperidine methobromide revealed the presence of two conformers in the crystal, one with the ester group in an equatorial position and the other in an axial position relative to the piperidine (B6355638) ring. nih.gov This highlights the conformational flexibility that can exist even in the solid state.

Elemental Composition Determinationnih.govemerginginvestigators.orgijert.org

The determination of elemental composition is a cornerstone in the structural characterization of newly synthesized chemical compounds. It provides a fundamental confirmation of a molecule's atomic makeup by precisely measuring the mass percentages of its constituent elements. This quantitative analysis is crucial for verifying the empirical and molecular formula of a compound, thereby validating its identity and purity. For this compound and its analogues, techniques such as combustion analysis and high-resolution mass spectrometry (HRMS) are standard methodologies to ascertain their elemental constitution. preparatorychemistry.comtandfonline.com

Combustion analysis is a robust technique where a sample is burned in an excess of oxygen, and the resulting combustion products—typically carbon dioxide, water, and nitrogen gas—are collected and weighed. preparatorychemistry.com From the masses of these products, the percentage composition of carbon, hydrogen, and nitrogen in the original compound can be calculated. The percentage of oxygen is often determined by subtracting the sum of the other elemental percentages from 100. This experimental composition is then compared against the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical data provides strong evidence for the assigned chemical structure. nih.gov In patents and research, elemental analysis is often required to be accurate to within ±0.4% to be considered valid. google.com

Theoretical Composition of this compound

The molecular formula for this compound is C₁₁H₁₄N₂O₄, with a molecular weight of 238.24 g/mol . nih.govnih.govinrae.fr The expected elemental composition, which serves as a benchmark for experimental verification, is calculated from this formula.

| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Composition (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 55.45 |

| Hydrogen | H | 1.008 | 14 | 14.112 | 5.92 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 11.76 |

| Oxygen | O | 15.999 | 4 | 63.996 | 26.86 |

Detailed Research Findings for Analogues

Research on carbamate analogues demonstrates the practical application of elemental analysis in confirming their structures. Studies on a series of N-alkylcarbamylphloroglucinols provide specific examples of experimentally determined elemental compositions compared directly with calculated values. nih.gov The close correlation between the found and calculated percentages for carbon, hydrogen, and nitrogen confirms the successful synthesis and high purity of these complex structures. nih.gov

The following table presents elemental analysis data from a study on such analogues, showcasing the typical precision achieved in this type of characterization. nih.gov

| Compound Name | Molecular Formula | Analysis Type | % Carbon | % Hydrogen | % Nitrogen |

|---|---|---|---|---|---|

| 1,3,5-Tri-N-n-butylcarbamylphloroglucinol | C₂₁H₃₃N₃O₆ | Calculated | 59.56 | 7.85 | 9.92 |

| Found | 59.51 | 7.90 | 9.83 | ||

| 1,3-Di-N-octylcarbamyl-5-N-butylcarbamylphloroglucinol | C₂₂H₃₆N₂O₅ | Calculated | 64.68 | 8.88 | 6.86 |

| Found | 64.60 | 9.01 | 6.53 | ||

| 1,3-Di-N-decylcarbamyl-5-N-butylcarbamylphloroglucinol | C₂₄H₄₀N₂O₅ | Calculated | 66.03 | 9.23 | 6.42 |

| Found | 65.96 | 9.57 | 6.31 | ||

| 1,3,5-Tri-N-octylcarbamylphloroglucinol | C₂₇H₄₅N₃O₆ | Calculated | 63.88 | 8.93 | 8.28 |

| Found | 63.79 | 9.01 | 8.19 |

Structure Activity Relationship Sar Studies and Synthesis of Analogues of 4 Nitrophenyl N Butylcarbamate

Impact of Alkyl Chain Modifications on Reactivity and Enzyme Interaction

Modifications to the N-alkyl chain of 4-nitrophenyl carbamates have a pronounced effect on their reactivity and ability to interact with various enzymes, particularly hydrolases like lipases and cholinesterases. The length and branching of this alkyl group are critical determinants of inhibitory potency and selectivity.

Studies on staphylococcal lipases using a series of p-nitrophenyl N-alkylcarbamates revealed distinct chain length preferences between different enzymes. The lipase (B570770) from Staphylococcus hyicus showed a preference for medium to long-chain carbamates, with optimal activity observed for an eight-carbon chain. In contrast, the lipase from Staphylococcus aureus was highly specific for short-chain carbamates. nih.gov This demonstrates that the alkyl chain's length directly influences how well the inhibitor fits into the enzyme's active site, a key factor in the initial acylation step of catalysis. nih.gov The rate of decarbamylation, the second step in the reversible inhibition process, was found to be largely independent of the alkyl chain length for both enzymes. nih.gov

In the context of cholinesterase inhibition, the N-alkyl chain length is also a crucial factor. Research on salicylanilide (B1680751) N-alkylcarbamates as acetylcholinesterase (AChE) inhibitors showed that inhibitory activity is strongly dependent on the length of the N-alkyl chain, with optimal activity found in compounds with hexyl to undecyl chains. mdpi.com Generally, compounds with higher lipophilicity, conferred by longer alkyl chains, exhibited greater inhibition. mdpi.com This correlation between lipophilicity and activity underscores the importance of hydrophobic interactions within the enzyme's active site. mdpi.comnih.gov However, the relationship is not always linear; for some cholinesterase inhibitors, a further increase in chain length beyond an optimal point can lead to a variation in carbamylation rates. mdpi.com

Similarly, investigations into the inhibition of cholesterol esterase by 4-nitrophenyl-N-substituted carbamates found that the N-alkyl chain length is essential for enzyme inhibition. nih.gov Analogues like N-butyl-(4-nitrophenyl) carbamate (B1207046) and N-pentyl-O-phenyl carbamate are more potent inhibitors than their counterparts with shorter chains, such as N-methyl or N-isopropyl groups. nih.gov The hydrolysis of p-nitrophenyl esters by lipase also showed a decrease in conversion with increasing alkyl chain length, suggesting that longer chains can be detrimental to the biocatalytic process, possibly due to unfavorable interactions within the enzyme's active site. researchgate.netnih.gov

| Enzyme | Optimal N-Alkyl Chain Length for Inhibition | Observations | Reference(s) |

| Staphylococcus hyicus lipase | C8 (Octyl) | Prefers medium to long chains. | nih.gov |

| Staphylococcus aureus lipase | Short chains | Highly specific for short chains. | nih.gov |

| Acetylcholinesterase (AChE) | C6-C11 (Hexyl to Undecyl) | Activity strongly dependent on chain length and lipophilicity. | mdpi.com |

| Cholesterol Esterase | Butyl, Pentyl | Longer chains (butyl, pentyl) are more potent than shorter chains (methyl, isopropyl). | nih.gov |

Influence of Aromatic Ring Substituents on Chemical and Mechanistic Behavior

The electronic properties of the aromatic ring in 4-nitrophenyl carbamate analogues play a critical role in their chemical reactivity and their mechanism of interaction with target enzymes. The 4-nitro group is a strong electron-withdrawing group, which makes the 4-nitrophenolate (B89219) a good leaving group, facilitating nucleophilic attack at the carbamate's carbonyl carbon. emerginginvestigators.org

Quantitative structure-activity relationship (QSAR) studies on the inhibition of acetylcholinesterase by ortho-substituted phenyl-N-butyl carbamates have provided detailed mechanistic insights. These studies revealed that the inhibition process is complex and can be dissected into multiple steps, including the formation of an enzyme-inhibitor complex (governed by the inhibition constant, Ki) and the subsequent carbamylation of the enzyme (governed by the carbamylation constant, kc). tandfonline.com The electronic effects of substituents on the phenyl ring, as quantified by Hammett constants, significantly influence these steps. For ortho-substituted inhibitors, electron-withdrawing groups were found to accelerate the initial binding step but lessen the subsequent carbamylation step. tandfonline.com

In the context of fatty acid amide hydrolase (FAAH) inhibitors, the position of substituents on the O-phenyl ring is crucial. The most potent FAAH inhibitors among phenyl N-alkyl carbamates were found to be meta-substituted N-cyclohexylcarbamates. core.ac.uk This suggests that the spatial arrangement of substituents is as important as their electronic nature, dictating the optimal fit within the enzyme's binding pocket.

Furthermore, studies on the hydrolysis of various substituted phenyl N-butylcarbamates have shown that the rate of reaction is sensitive to the electronic nature of the substituent on the aromatic ring. Electron-withdrawing groups generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic and stabilizing the leaving phenolate (B1203915) anion. This principle is fundamental to the use of the 4-nitrophenyl group as an activating group in chemical synthesis. emerginginvestigators.org

Design and Synthesis of N-Substituted Carbamate Derivatives

The synthesis of N-substituted carbamate derivatives is a cornerstone of developing new enzyme inhibitors and functional probes. The general and most common method for synthesizing 4-nitrophenyl N-alkylcarbamates involves the reaction of 4-nitrophenyl chloroformate with the desired primary or secondary amine. researchgate.net This reaction is typically carried out in an organic solvent in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct. researchgate.net

A simple and efficient biphasic method has been developed for this synthesis, using alkylammonium hydrochloride salts and solid anhydrous sodium carbonate in solvents like dichloromethane (B109758) or acetonitrile. This method provides excellent yields of N-alkylcarbamate analogues, including 4-nitrophenyl N-methylcarbamate. researchgate.net

The design of these derivatives is often guided by the target application. For instance, in the development of cholinesterase inhibitors, N-substituted carbamates are designed as "pseudo-substrate" or active-site-directed irreversible inhibitors. mdpi.comnih.gov These compounds mimic the natural substrate, acetylcholine, and carbamylate a serine residue in the enzyme's active site, rendering it inactive. nih.gov The structure of the N-substituent is varied to optimize binding affinity and carbamylation efficiency.

The synthesis of more complex derivatives, such as N-(2-phenylcyclopropyl)carbamates, has also been explored for cholinesterase inhibition. tandfonline.com These syntheses often involve multiple steps to construct the desired N-substituent before its coupling with the carbamate moiety. The rationale is to combine the pharmacophoric features of different known inhibitors into a single molecule. tandfonline.com Similarly, N-hydroxyureas have been synthesized from amines using 1-(4-nitrophenol)-N-(O-benzylhydroxy)carbamate, demonstrating the versatility of nitrophenyl carbamates as synthetic intermediates. researchgate.net

Exploration of 4-Nitrophenyl Carbamate Analogues in Specific Synthetic Contexts

Beyond their direct use as enzyme inhibitors, 4-nitrophenyl carbamates and their analogues serve as valuable reagents in various synthetic applications, primarily as activated acylating agents. The 4-nitrophenyl group functions as an excellent leaving group, allowing for the efficient transfer of the carbamoyl (B1232498) moiety to other nucleophiles, such as amines or alcohols. emerginginvestigators.orgacs.org

One significant application is in bioconjugation and the synthesis of prodrugs. 4-Nitrophenyl carbonates, which are closely related to carbamates, are used to activate alcohols for subsequent reaction with amine-containing drugs. This reaction forms a stable carbamate linkage and releases 4-nitrophenol (B140041), the appearance of which can be monitored spectrophotometrically to track the reaction's progress. emerginginvestigators.org

This strategy has been employed to create carbamate-linked prodrugs. For example, dextran (B179266) has been functionalized with 4-nitrophenyl carbonate groups, creating an "activated" polymer that can readily react with amines to form dextran-carbamate conjugates. researchgate.net Similarly, 4-nitrophenyl N-benzylcarbamate has been used as a reagent for the versatile synthesis of monosubstituted ureas from both organic-soluble and water-soluble amines, including complex molecules like aminoglycoside antibiotics. researchgate.net

Furthermore, p-nitrophenyl N-alkylcarbamates have been utilized as active-site-specific reagents to study serine proteases. acs.org Their reaction with the active site serine leads to a carbamylated, inactive enzyme, allowing for the titration and kinetic characterization of these enzymes. nih.gov In the field of endocannabinoid research, para-substituted phenolic N-alkyl carbamates have been synthesized and evaluated as selective inhibitors of fatty acid amide hydrolase (FAAH), with some compounds showing nanomolar potency. researchgate.net The synthesis of these inhibitors often proceeds through a 4-nitrophenyl carbonate intermediate which is then reacted with an appropriate amine. researchgate.net

Future Directions and Emerging Research Avenues for 4 Nitrophenyl N Butylcarbamate Research

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of carbamates, including 4-Nitrophenyl N-butylcarbamate and its derivatives, is an area of continuous development, moving towards more efficient, selective, and environmentally benign processes. Future research will likely focus on several key areas of catalysis.

Organocatalysis : Metal-free organocatalysts are emerging as powerful tools for stereoselective reactions. google.com The development of small organic molecule catalysts, such as those based on proline or other chiral amines, could enable the enantioselective synthesis of more complex carbamate-containing structures, which is crucial for pharmaceutical applications. google.com

Biocatalysis : Enzymes offer high selectivity and operate under mild conditions. Research into enzymes like tannases or engineered hydrolases could provide green and efficient routes for both the synthesis and selective cleavage of carbamate (B1207046) bonds. mdpi.com Computational and experimental techniques are being combined to improve enzyme stability and efficiency, which could be applied to enzymes relevant to carbamate chemistry. mdpi.com

Nanoparticle-Based Catalysis : Metal nanoparticles (NPs) supported on materials like polydopamine-magnetite have shown significant catalytic activity for reactions such as the reduction of nitrophenols. nih.gov This technology could be adapted to create reusable and highly efficient catalytic systems for the synthesis or transformation of this compound, for instance, by reducing the nitro group to an amine, thereby creating a new functional site on the molecule. Supporting nanoparticles on materials like mesoporous silica (B1680970) or graphene prevents agglomeration and facilitates catalyst recovery. nih.gov

Advanced Homogeneous Catalysis : The development of novel homogeneous catalysts, such as those based on indium or nickel, offers alternative pathways for carbamate synthesis. acs.org For example, nickel-catalyzed methods have been explored for urethane (B1682113) synthesis from amines, alcohols, and carbon dioxide, representing a phosgene-free and halogen-free approach. acs.org

| Catalytic System | Potential Application for this compound | Key Advantages |

| Organocatalysis | Enantioselective synthesis of chiral carbamate derivatives. | Metal-free, high stereoselectivity. google.com |

| Biocatalysis | Green synthesis and selective cleavage of the carbamate bond. | Mild reaction conditions, high specificity. mdpi.com |

| Nanoparticle Catalysis | Reduction of the nitro group to create new functionalities. | High efficiency, catalyst reusability. nih.gov |

| Homogeneous Catalysis | Phosgene-free and halogen-free synthetic routes. | Alternative pathways, use of readily available feedstocks like CO2. acs.org |

Advanced Computational Modeling for Predictive Design and Mechanistic Insights

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of molecules. For this compound, future research will increasingly leverage computational models to predict properties, guide synthesis, and understand reaction mechanisms.

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR modeling can be used to understand the relationship between the chemical structure of carbamate derivatives and their biological activity. researchgate.net By creating models based on existing experimental data, researchers can predict the activity of novel, unsynthesized analogues of this compound, saving significant time and resources. This approach has been successfully used to rationalize the activity of O-biphenyl carbamates at various biological targets. researchgate.net

Reaction Mechanism Studies : Computational modeling can elucidate the step-by-step mechanisms of reactions involving this compound. dtic.mil Understanding the transition states and intermediates in its synthesis or subsequent reactions allows for the optimization of reaction conditions, such as catalyst choice, temperature, and solvent.

Predictive Design of Functional Molecules : By simulating the interactions of this compound derivatives with biological targets (e.g., enzymes, receptors) or material interfaces, new molecules with enhanced properties can be designed. mdpi.comcore.ac.uk For example, molecular docking studies can predict the binding affinity of derivatives for a specific protein, guiding the design of potent inhibitors or therapeutic agents. mdpi.com

| Computational Method | Application in this compound Research | Outcome |

| 3D-QSAR | Predict biological activity of novel derivatives. | Rationalize structure-activity relationships, guide design of more potent compounds. researchgate.net |

| Molecular Docking | Simulate binding to biological targets (e.g., enzymes). | Predict binding affinity and mode, design targeted inhibitors. mdpi.com |

| Density Functional Theory (DFT) | Investigate reaction pathways and transition states. | Optimize reaction conditions, understand catalytic mechanisms. |

| Molecular Dynamics (MD) | Simulate behavior in solution or within a material matrix. | Predict material properties, understand stability and interactions. |

Exploration of New Synthetic Applications and Methodologies

This compound is a valuable synthetic intermediate, and future research will continue to uncover new ways to utilize its reactivity. ontosight.ai The 4-nitrophenyl group acts as an excellent leaving group, facilitating reactions with a wide range of nucleophiles. emerginginvestigators.org

Protecting Group Chemistry : Carbamates, particularly those derived from 4-nitrophenyl chloroformate, serve as effective protecting groups for amines. emerginginvestigators.orgsmolecule.com The 4-nitrophenyl carbamate group is stable in acidic conditions but can be cleaved under mild basic conditions, making it an "orthogonal" protecting group to widely used acid-labile groups like tert-butyloxycarbonyl (Boc). emerginginvestigators.org Future work could explore its application in the multi-step synthesis of complex molecules where selective deprotection is critical. emerginginvestigators.org

Synthesis of Combinatorial Libraries : The reactivity of the 4-nitrophenyl ester moiety makes it suitable for the rapid synthesis of libraries of related compounds. acs.org By reacting this compound or its precursors with a diverse set of amines or other nucleophiles, large collections of ureas, other carbamates, and related structures can be generated for high-throughput screening in drug discovery. acs.orgncl.res.in

Precursor for Bioactive Molecules and Heterocycles : The compound can serve as a key intermediate in the synthesis of various target molecules. For example, 4-nitrophenyl carbamates are used to prepare ureas and can be employed in the synthesis of heterocyclic structures like β-lactams and 1,2,4-triazolidindiones. nih.govresearchgate.netnih.gov Research could focus on developing novel, one-pot procedures that leverage this reactivity to build molecular complexity efficiently. researchgate.net

| Synthetic Application | Description | Example |

| Orthogonal Protecting Group | Protects amine groups during synthesis; stable to acid, removed with base. | Used in multi-step synthesis where acid-sensitive groups are present. emerginginvestigators.org |

| Combinatorial Chemistry | Acts as an activated precursor for creating large libraries of compounds. | Reaction with various amines to produce a library of ureas for screening. acs.org |

| Heterocycle Synthesis | Serves as a building block for nitrogen-containing ring systems. | Used in the synthesis of β-lactams or triazolidindiones. researchgate.netnih.gov |

| Isocyanate Precursor | Can be converted into a corresponding isocyanate for further reactions. | Silane-induced cleavage to form an isocyanate, which is then trapped with an amine. researchgate.net |

Integration into Advanced Functional Materials and Polymer Science

The structural features of this compound make it a candidate for incorporation into polymers and other advanced materials, imparting specific functions.

Polymer Synthesis : Carbamates can be used as precursors for functional polymers and dendrimers. smolecule.com The carbamate linkage itself is known for its stability and can form the backbone of novel "unnatural biopolymers" like oligocarbamates. acs.org this compound could be explored as a monomer or a functionalizing agent in polymerization processes, potentially controlling reactivity through its protecting group characteristics. smolecule.com

Functional Materials : The unique electronic and optical properties conferred by the nitrophenyl group could be harnessed in the development of novel materials. ontosight.ai Derivatives of this compound could be investigated for applications in materials science, such as creating materials with specific optical or electronic responses. ontosight.aismolecule.com

Drug Delivery Systems : The carbamate linkage is frequently used in prodrug design to improve the stability and delivery of therapeutic agents. acs.org The structure of this compound could serve as a scaffold for developing new drug delivery vehicles or as a linker to attach drugs to a polymer backbone. smolecule.com

| Area of Application | Role of this compound | Potential Outcome |

| Polymer Chemistry | Monomer or precursor for polymerization. | Creation of novel polymers (e.g., polyurethanes, oligocarbamates) with tailored properties. acs.orgsmolecule.com |

| Functional Materials | Building block for materials with specific properties. | Development of materials with unique optical or electronic characteristics. ontosight.aismolecule.com |

| Drug Delivery | Linker or scaffold for prodrugs or nanocarriers. | Controlled release systems for therapeutic agents. acs.orgsmolecule.com |

Q & A

Q. How can 4-nitrophenyl N-butylcarbamate be reliably identified and characterized in laboratory settings?

To confirm the identity and purity of this compound, use a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm molecular structure and functional groups.

- UV-Vis Spectrophotometry : Detect the 4-nitrophenyl moiety via absorbance at ~400 nm after hydrolysis, a characteristic feature of nitrophenyl derivatives .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns with UV detection to assess purity and quantify concentrations .

- X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction provides bond lengths, angles, and crystallographic parameters (e.g., space group, unit cell dimensions) .

Q. What are the standard protocols for using this compound as a substrate in enzymatic assays?

This compound is commonly used to measure lipase or esterase activity:

Substrate Preparation : Dissolve in a water-miscible organic solvent (e.g., DMSO or acetone) to prepare a stock solution (e.g., 10 mM).

Reaction Conditions : Mix the substrate with the enzyme in a buffered system (pH 7–8) at 25–37°C.

Detection : Monitor hydrolysis kinetics by measuring the release of 4-nitrophenoxide at 400 nm using UV-Vis spectrophotometry. Activity is calculated using the molar extinction coefficient of 4-nitrophenol (ε = 18,300 Mcm) .

Q. What safety precautions are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of dust/aerosols.

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Emergency Procedures : For ingestion or inhalation, seek immediate medical attention and provide Safety Data Sheets (SDS) to healthcare providers .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized for higher yield and purity?

- Carbamate Formation : React 4-nitrophenol with N-butyl isocyanate in anhydrous dichloromethane under nitrogen. Use a catalytic base (e.g., triethylamine) to enhance reaction efficiency.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the product.

- Quality Control : Validate purity via melting point analysis (lit. range 64–68°C) and thin-layer chromatography (TLC) .

Q. How do structural modifications (e.g., alkyl chain length) impact the stability and reactivity of 4-nitrophenyl carbamate derivatives?

- Alkyl Chain Effects : Longer chains (e.g., palmitate vs. butyrate) increase hydrophobicity, affecting substrate solubility and enzyme binding affinity.

- Electron-Withdrawing Groups : The 4-nitrophenyl group stabilizes the transition state during hydrolysis, enhancing reaction rates.

- Stability Studies : Conduct accelerated degradation tests under varying pH, temperature, and light exposure. Use HPLC to track decomposition products .

Q. What strategies resolve contradictions in enzyme activity data when using 4-nitrophenyl substrates?

- Substrate Specificity : Validate enzyme compatibility via kinetic assays (e.g., , ) and compare with alternative substrates (e.g., 4-nitrophenyl palmitate vs. caprylate).

- Interference Checks : Test for non-enzymatic hydrolysis (e.g., buffer or temperature effects) using substrate-only controls.

- Structural Confirmation : Use crystallography or molecular docking to assess enzyme-substrate interactions and identify steric/electronic mismatches .

Q. How can computational methods enhance the study of this compound’s biochemical interactions?

- Molecular Dynamics (MD) Simulations : Model binding interactions with target enzymes (e.g., lipases) to predict catalytic efficiency.

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., charge distribution) to rationalize hydrolysis mechanisms.

- QSAR Studies : Corrogate structural features (e.g., logP, polar surface area) with bioactivity data to design optimized derivatives .

Methodological Considerations

- Data Reproducibility : Standardize buffer systems, substrate concentrations, and detection wavelengths across experiments.

- Reference Standards : Use certified reference materials (e.g., NIST-traceable compounds) for calibration .

- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and occupational safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.